molecular formula C15H18N4O2S B2865992 2-(2-Hydrazino-2-oxoethyl)-4-methyl-N-(3-methylbenzyl)-1,3-thiazole-5-carboxamide CAS No. 2109148-44-7

2-(2-Hydrazino-2-oxoethyl)-4-methyl-N-(3-methylbenzyl)-1,3-thiazole-5-carboxamide

Cat. No. B2865992
CAS RN: 2109148-44-7
M. Wt: 318.4
InChI Key: XWEADHSBURFLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydrazino-2-oxoethyl)-4-methyl-N-(3-methylbenzyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical drugs. Its structural features, particularly the hydrazino group, make it a candidate for the preparation of hydrazone derivatives which are often explored for their pharmacological properties .

Enzyme Inhibition Studies

The thiazole moiety present in the compound is of interest in the study of enzyme inhibition. Thiazoles are known to interact with various enzymes, potentially inhibiting their activity. This can be useful in the development of new drugs that target specific enzymes related to diseases .

Chemical Building Block

Due to its reactive sites, this compound can act as a chemical building block for further synthetic modifications. It can be used to create a wide range of derivatives, each with potential applications in different fields of chemical research .

Biological Activity Profiling

The compound’s structure suggests potential biological activity that could be harnessed in therapeutic applications. Research can be conducted to profile its activity against a panel of biological targets to identify potential therapeutic uses .

Material Science

In material science, the compound could be investigated for its potential use in the creation of novel organic materials with specific properties, such as conductivity or luminescence .

Analytical Chemistry

The compound could be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of similar structures in complex mixtures .

Agricultural Chemistry

Research into the use of this compound in agricultural chemistry could lead to the development of new pesticides or herbicides. The thiazole ring, in particular, is a common feature in many agrochemicals .

Antimicrobial Agent Development

The compound’s structure is conducive to antimicrobial activity. Studies could explore its efficacy as an antimicrobial agent, potentially leading to new treatments for bacterial and fungal infections .

properties

IUPAC Name

2-(2-hydrazinyl-2-oxoethyl)-4-methyl-N-[(3-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9-4-3-5-11(6-9)8-17-15(21)14-10(2)18-13(22-14)7-12(20)19-16/h3-6H,7-8,16H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEADHSBURFLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(N=C(S2)CC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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